molecular formula C17H17ClN4O3 B11480655 N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2,6-dimethoxy-N'-methylbenzohydrazide

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2,6-dimethoxy-N'-methylbenzohydrazide

Cat. No.: B11480655
M. Wt: 360.8 g/mol
InChI Key: MPURIYWEUOSKMZ-UHFFFAOYSA-N
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Description

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2,6-dimethoxy-N’-methylbenzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine, cyano, and methyl groups, as well as a benzohydrazide moiety with methoxy and methyl substitutions.

Preparation Methods

The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2,6-dimethoxy-N’-methylbenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine. This reaction leads to regioselective nucleophilic substitution of the chlorine atom at position 6, forming the desired product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2,6-dimethoxy-N’-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the hydrazide moiety.

Scientific Research Applications

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2,6-dimethoxy-N’-methylbenzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2,6-dimethoxy-N’-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2,6-dimethoxy-N’-methylbenzohydrazide can be compared with other similar compounds, such as:

    2,6-dichloro-4-methylnicotinonitrile: A precursor in the synthesis of the compound, with similar structural features.

    N’-methylbenzohydrazide: Shares the benzohydrazide moiety but lacks the pyridine ring and its substitutions.

    2,6-dimethoxybenzohydrazide: Contains the dimethoxybenzohydrazide structure but without the pyridine ring and its substitutions.

The uniqueness of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2,6-dimethoxy-N’-methylbenzohydrazide lies in its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17ClN4O3

Molecular Weight

360.8 g/mol

IUPAC Name

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2,6-dimethoxy-N'-methylbenzohydrazide

InChI

InChI=1S/C17H17ClN4O3/c1-10-8-14(20-16(18)11(10)9-19)22(2)21-17(23)15-12(24-3)6-5-7-13(15)25-4/h5-8H,1-4H3,(H,21,23)

InChI Key

MPURIYWEUOSKMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)N(C)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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